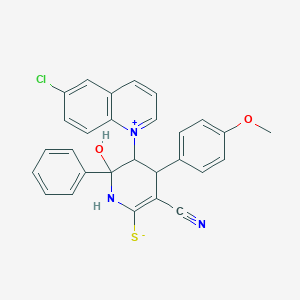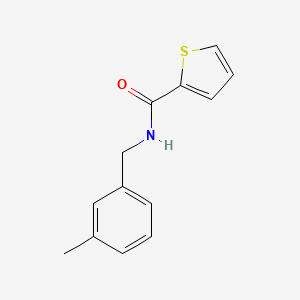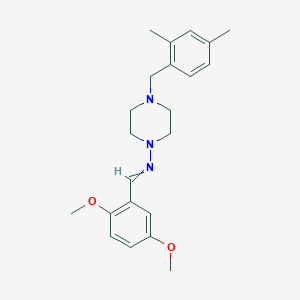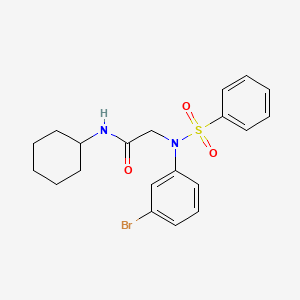
3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate typically involves multi-step organic reactions. The process starts with the preparation of the quinoline derivative, followed by the introduction of the cyano, hydroxy, methoxyphenyl, and phenyl groups through various substitution reactions. The final step involves the formation of the thiolate group under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, amine-substituted compounds, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-chloroquinolin-1-yl)-1-(4-methoxyphenyl)ethanone
- 6-chloro-1-[2-(4-methoxyphenyl)-2-oxoethyl]quinolinium
Uniqueness
3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(6-chloroquinolin-1-ium-1-yl)-5-cyano-2-hydroxy-4-(4-methoxyphenyl)-2-phenyl-3,4-dihydro-1H-pyridine-6-thiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN3O2S/c1-34-22-12-9-18(10-13-22)25-23(17-30)27(35)31-28(33,20-7-3-2-4-8-20)26(25)32-15-5-6-19-16-21(29)11-14-24(19)32/h2-16,25-26,31,33H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWFBNJBHHUSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(NC(=C2C#N)[S-])(C3=CC=CC=C3)O)[N+]4=CC=CC5=C4C=CC(=C5)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole](/img/structure/B6032479.png)
![1-methyl-4-{3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6032484.png)


![3-(1,3-benzodioxol-5-ylamino)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B6032511.png)

![2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6032523.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methyl-3-furamide](/img/structure/B6032533.png)
![2-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6032547.png)
![1-(4-methoxyphenyl)-6,6-dimethyl-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6032551.png)
![N-(dicyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6032558.png)
![4-cyano-5-[(2,5-dichlorobenzoyl)amino]-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6032562.png)
![dimethyl 4,4'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B6032569.png)
